{4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone
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Overview
Description
{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-ethoxyphenylsulfonyl chloride and 4-fluorophenoxymethylbenzene. These intermediates are then reacted with piperazine under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Techniques such as continuous flow synthesis and advanced purification methods are employed to achieve high-quality production.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINE
- **4-[(4-FLUOROPHENOXY)METHYL]BENZENE
- **4-[(4-ETHOXYPHENYL)SULFONYL]ANILINE
Uniqueness
{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}{4-[(4-FLUOROPHENOXY)METHYL]PHENYL}METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H27FN2O5S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-[4-[(4-fluorophenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C26H27FN2O5S/c1-2-33-23-11-13-25(14-12-23)35(31,32)29-17-15-28(16-18-29)26(30)21-5-3-20(4-6-21)19-34-24-9-7-22(27)8-10-24/h3-14H,2,15-19H2,1H3 |
InChI Key |
GVFJXQFPLXWPLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)F |
Origin of Product |
United States |
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